2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of imidazole, thiazolidine, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the imidazole and thiazolidine intermediates. The key steps include:
Formation of the Imidazole Intermediate: This involves the reaction of glyoxal and ammonia to form imidazole.
Synthesis of the Thiazolidine Intermediate: This step involves the reaction of a suitable aldehyde with a thiourea derivative.
Coupling of Intermediates: The imidazole and thiazolidine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole moiety and exhibit antimicrobial properties.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidine ring.
Pyridopyrimidine Derivatives: Compounds such as piritrexim and trimetrexate, which are used as antifolate agents, share the pyridopyrimidine core.
Uniqueness
The uniqueness of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C21H20N6O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N6O2S2/c1-2-9-27-20(29)16(31-21(27)30)13-15-18(23-7-5-10-25-12-8-22-14-25)24-17-6-3-4-11-26(17)19(15)28/h2-4,6,8,11-14,23H,1,5,7,9-10H2/b16-13- |
InChI Key |
KMGDXABTARICIN-SSZFMOIBSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
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